molecular formula C25H24N2O5S2 B3300130 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 900004-96-8

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B3300130
CAS RN: 900004-96-8
M. Wt: 496.6 g/mol
InChI Key: KLUWDRKPBAIBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as BMB-4, is a synthetic compound that has been developed as a potential anticancer drug. BMB-4 has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is not fully understood. However, it is believed that N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide targets the microtubule network in cancer cells, which is essential for cell division and growth. N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide may interfere with the assembly and disassembly of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells. N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In vivo studies have demonstrated that N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide can inhibit tumor growth and reduce tumor angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide in lab experiments is its potency and specificity towards cancer cells. N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide in lab experiments is its solubility. N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide. One direction is to improve the solubility and bioavailability of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide through the development of prodrugs or formulation strategies. Another direction is to investigate the potential of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide in combination with other anticancer drugs or therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide and its potential as a therapeutic agent for other diseases besides cancer.

Scientific Research Applications

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has been extensively studied for its potential as an anticancer drug. In vitro studies have shown that N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In vivo studies have demonstrated that N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide can inhibit tumor growth in mouse models of breast and colon cancer.

properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S2/c1-4-34(29,30)21-13-9-8-12-18(21)24(28)27(16-17-10-6-5-7-11-17)25-26-22-19(31-2)14-15-20(32-3)23(22)33-25/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUWDRKPBAIBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Reactant of Route 2
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N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Reactant of Route 4
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Reactant of Route 5
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Reactant of Route 6
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

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